Heliomicin
Description
Discovery and Characterization of Heliomicin in Host Defense Systems
This compound was discovered and characterized as an antifungal protein produced by the lepidopteran Heliothis virescens in response to experimental infection. colab.wsbioone.orgnih.gov It was isolated from the hemolymph of immune-induced larvae of Heliothis virescens. colab.wsbioone.org Initially, chromatographically purified this compound exhibited only antifungal activity, despite its synthesis being induced by septic injury involving both Gram-positive and Gram-negative bacteria. bioone.org
Detailed characterization revealed that this compound is a cysteine-rich peptide consisting of 44 amino acids. mdpi.combioone.org The precursor of this compound is a 60-amino acid transcript. bioone.org The mature peptide sequence contains six cysteine residues within the cysteine-stabilized alpha-beta (CS-αβ) motif, which is characteristic of this protein family. bioone.orgnih.gov Structural studies using two-dimensional ¹H NMR have shown that wild-type and mutated heliomicins adopt a similar scaffold, incorporating the CS-αβ motif. colab.wsnih.gov This structural feature, including an alpha-helix and an antiparallel beta-sheet linked by disulfide bonds, is a hallmark of insect defensins. nih.gov
Research has explored the activity of this compound and its variants. While wild-type this compound demonstrates potent antifungal activity, it is reported to be inactive against bacteria. mdpi.comnih.gov However, studies on selected point-mutated variants of this compound have shown that specific amino acid replacements can confer significant activity against Gram-positive bacteria while retaining antifungal efficacy. colab.wsnih.gov Comparative analysis of the structures of these variants and antibacterial defensins has aimed to identify common properties that could inform the design of new mutants with enhanced antibacterial activity. colab.wsnih.gov
The mechanism of action of this compound has also been investigated. For instance, an analogue of this compound, ETD151, has been shown to alter the integrity of the mycelial structure of the phytopathogenic fungus Botrytis cinerea. researchgate.netacs.org Proteomic analysis revealed that ETD151 significantly modulated numerous proteins in B. cinerea, impacting pathways related to the spliceosome, ribosome, protein processing in the endoplasmic reticulum, endocytosis, MAPK signaling pathway, and oxidative phosphorylation. researchgate.netacs.org Another study hypothesized that this compound interacts with the yeast membrane, and research has reported its interaction with fungal glucosylceramide. mdpi.com
Classification of this compound within the Antimicrobial Peptide (AMP) Family
This compound is classified as an antimicrobial peptide (AMP), specifically falling within the defensin (B1577277) family. nih.govnih.govmedchemexpress.com AMPs are a diverse group of small molecular weight peptides that are crucial components of the innate immune system across various life forms, including insects, plants, and animals. explorationpub.comfrontiersin.orgresearchgate.netmdpi.comfrontiersin.org They exhibit direct antimicrobial activity against a broad spectrum of microorganisms, such as bacteria, fungi, parasites, and viruses. explorationpub.comfrontiersin.orgresearchgate.net
Insect AMPs, including this compound, are often categorized based on their structure and sequence. nih.govfrontiersin.org this compound belongs to the cysteine-rich peptide group, characterized by the presence of conserved cysteine residues forming disulfide bonds that stabilize the peptide structure. nih.gov The cysteine-stabilized alpha-beta (CS-αβ) motif found in this compound is a defining structural feature of insect defensins. bioone.orgnih.govnih.gov
While AMPs can be broadly classified by source, structure, and biological activity, this compound is primarily recognized for its antifungal properties. mdpi.comnih.govexplorationpub.comfrontiersin.org However, as noted earlier, modified versions can exhibit broader activity. colab.wsnih.gov
Evolutionary Context and Homologies of this compound with Insect and Plant Defensins
This compound exhibits significant sequence similarities and structural homologies with both insect and plant defensins, suggesting a conserved evolutionary origin for these defense molecules. colab.wsnih.govnih.govexplorationpub.com The CS-αβ motif, present in this compound, is also found in other insect defensins like tenecin-1 and the antifungal peptide drosomycin (B1143007) from Drosophila. nih.gov This structural similarity underscores their relatedness within the defensin family.
Comparisons of the primary structure of this compound with members of the insect defensin family were instrumental in defining mutations for functional analysis. colab.wsnih.gov The structural scaffold of this compound is similar to other defensin-type molecules. colab.wsnih.gov
Interestingly, this compound also displays sequence similarities with antifungal plant defensins. colab.wsnih.gov Plant defensins are also small, cysteine-rich peptides with antimicrobial activity and a characteristic three-dimensional folding pattern stabilized by disulfide bonds, showing similarity to defense peptides in mammals and insects. cigb.edu.cu The shared structural features, such as the cysteine framework, between insect and plant defensins like this compound and those found in plants, suggest that these defense molecules predate the evolutionary divergence of animals and plants. cigb.edu.cumdpi.com Some studies even suggest that insect and plant defensins have high homology and interact with similar targets, such as fungal glucosylceramides. mdpi.commdpi.com
LsAMP-1 and LsAMP-2, defensins isolated from ciliated protists, have been identified as clear homologs of this compound and ARD1, another lepidopteran insect defensin. nih.govbiorxiv.org They share high amino acid sequence identity and the characteristic cysteine pattern of insect defensins, further highlighting the ancient nature and conservation of this peptide family across diverse eukaryotic lineages. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 16132369 |
| Heliodermin | 16132369 |
| Elemicin | 10248 |
| ETD151 | Not found |
| ARD1 | Not found |
| Tenecin-1 | Not found |
| Drosomycin | Not found |
| LsAMP-1 | Not found |
| LsAMP-2 | Not found |
| Heliothis virescens | Not applicable |
| Botrytis cinerea | Not applicable |
| Drosophila | Not applicable |
| Fasciola hepatica | Not applicable |
| Lactococcus lactis | Not applicable |
| Phyllomedusa sauvagei | Not applicable |
| Xenopus laevis | Not applicable |
| Archaeoprepona demophon | Not applicable |
| Laurentiella sp. | Not applicable |
| Euplotes focardii | Not applicable |
Detailed Research Findings: Antifungal Activity against Candida species
Based on the search results, here is a summary of this compound's activity against Candida species:
| Candida Species | Activity | Concentration | Source |
| C. albicans | Inhibited growth | 2.5 µM, 5 µM | mdpi.com |
| C. glabrata | Did not inhibit | Up to 50 µM | mdpi.com |
| C. parapsilosis | Inhibited (analogue ETD151) | 0.16 to 0.64 µM (MIC range for analogues) | mdpi.com |
| C. krusei | Inhibited (analogue ETD151) | 0.16 to 0.64 µM (MIC range for analogues) | mdpi.com |
| C. tropicalis | Inhibited (analogue ETD151) | 0.16 to 0.64 µM (MIC range for analogues) | mdpi.com |
Note: The table includes data for this compound and its analogue ETD151 as reported in the provided sources.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
DKLIGSCVWGAVNYTSDCNGECKRRGYKGGHCGSFANVNCWCET |
Origin of Product |
United States |
Structural Elucidation and Biophysical Characterization of Heliomicin
Primary Amino Acid Sequence Analysis of Heliomicin
This compound is a 44-amino acid peptide that displays sequence similarities with antifungal plant defensins as well as antibacterial and antifungal insect defensins. nih.govnih.gov The primary structure, or amino acid sequence, is fundamental to its three-dimensional fold and subsequent function.
The amino acid sequence of this compound is as follows:
| Position | Amino Acid (3-Letter Code) | Amino Acid (1-Letter Code) |
|---|---|---|
| 1 | Ala | A |
| 2 | Val | V |
| 3 | Asp | D |
| 4 | Leu | L |
| 5 | Ile | I |
| 6 | Gly | G |
| 7 | Ser | S |
| 8 | Cys | C |
| 9 | Val | V |
| 10 | Trp | W |
| 11 | Gly | G |
| 12 | Ala | A |
| 13 | Val | V |
| 14 | Asp | D |
| 15 | Tyr | Y |
| 16 | Lys | K |
| 17 | Ser | S |
| 18 | Asp | D |
| 19 | Cys | C |
| 20 | Ser | S |
| 21 | Gly | G |
| 22 | Tyr | Y |
| 23 | Cys | C |
| 24 | Glu | E |
| 25 | Ser | S |
| 26 | Arg | R |
| 27 | Gly | G |
| 28 | Tyr | Y |
| 29 | Ser | S |
| 30 | Gly | G |
| 31 | Gly | G |
| 32 | His | H |
| 33 | Cys | C |
| 34 | Gly | G |
| 35 | Ser | S |
| 36 | Phe | F |
| 37 | Gly | G |
| 38 | Asn | N |
| 39 | Val | V |
| 40 | Asp | D |
| 41 | Cys | C |
| 42 | Trp | W |
| 43 | Cys | C |
| 44 | Asn | N |
Three-Dimensional Structural Determination of this compound
The three-dimensional structure of this compound has been successfully determined, providing critical insights into its function. nih.gov This was achieved primarily through the application of high-resolution nuclear magnetic resonance (NMR) spectroscopy.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Studies
The solution structure of this compound was determined using two-dimensional proton (¹H) NMR spectroscopy. nih.gov This powerful technique allows for the determination of the three-dimensional structure of proteins in solution, which closely mimics their native environment. For this compound, a series of 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), were employed to obtain a set of interproton distance restraints. These restraints, along with dihedral angle restraints derived from coupling constants, were then used in computational molecular modeling protocols to generate a family of structures consistent with the experimental data. The resulting structures revealed a well-defined and compact fold.
Identification and Role of Key Structural Motifs in this compound
The three-dimensional structure of this compound is characterized by the presence of a highly conserved and structurally significant motif known as the cysteine-stabilized αβ (CSαβ) motif. nih.gov
The Cysteine-Stabilized αβ Motif (CSαβ) in this compound
The CSαβ motif is a hallmark of many antimicrobial peptides and is crucial for their stability and biological activity. frontiersin.orgnih.gov In this compound, this motif consists of an α-helix packed against a three-stranded antiparallel β-sheet. The entire structure is stabilized by a network of three disulfide bonds, which covalently link the cysteine residues. The disulfide bond connectivity in this compound has been determined to be Cys¹-Cys⁴, Cys²-Cys⁵, and Cys³-Cys⁶. nih.gov This rigid scaffold is thought to be essential for maintaining the correct spatial arrangement of amino acid residues required for its antifungal activity. The CSαβ motif provides a stable framework that is resistant to proteolytic degradation and thermal denaturation. plos.org
| Disulfide Bond | Cysteine Residue 1 Position | Cysteine Residue 2 Position |
|---|---|---|
| 1 | 8 | 33 |
| 2 | 19 | 41 |
| 3 | 23 | 43 |
Analysis of Amphipathicity and Hydrophobicity in this compound Structure
The distribution of hydrophobic and hydrophilic residues on the surface of this compound is a key determinant of its biological activity. The arrangement of these residues results in an amphipathic structure, meaning it has distinct hydrophobic and hydrophilic regions. nih.gov This amphipathicity is crucial for the interaction of this compound with fungal membranes.
A comparison of this compound's structure with other defensin-type molecules indicates that common hydrophobic characteristics can be assigned to all the antifungal proteins. nih.gov The hydrophobic face of the molecule is thought to interact with the lipid bilayer of fungal membranes, while the hydrophilic or charged face may interact with the polar head groups of the lipids or other cell surface components. This interaction is believed to be a critical step in its antifungal mechanism. The specific arrangement of cationic and hydrophobic residues on the surface of this compound creates a molecular landscape optimized for targeting and disrupting fungal cell membranes. researchgate.net
Biosynthesis and Production of Heliomicin
Endogenous Biosynthesis of Heliomicin in Heliothis virescens
The biosynthesis of this compound in Heliothis virescens is an inducible process, primarily triggered by microbial infection. bioone.orgcolab.wsnih.gov this compound is synthesized as a precursor protein which is subsequently processed into the mature, active peptide. bioone.org The mature this compound peptide consists of 44 amino acid residues and contains six cysteine residues, which are involved in forming disulfide bridges characteristic of defensin-like peptides, adopting a cysteine-stabilized alpha-beta (CSαβ) motif. bioone.orgnih.gov This structural motif is shared with other insect and plant defensins. colab.wsnih.govacs.org
Tissue-Specific Expression and Induction of this compound Production
In Heliothis virescens larvae, this compound is synthesized in specific tissues in response to immune challenge. The fat body, which is functionally analogous to the mammalian liver, is a primary site of synthesis, and the peptide is then secreted into the hemolymph (insect blood). colab.ws Studies have shown that transcript levels of this compound are elevated in both hemocytes and fat bodies following bacterial elicitation. bioone.org This upregulation can occur relatively quickly, with elevated transcript levels detected as early as 3 hours post-treatment with bacterial suspensions. bioone.org While initially isolated from hemolymph, the inducible synthesis in both fat body and hemocytes highlights the systemic nature of the immune response involving this compound. bioone.orgcolab.ws
Experimental induction of the immune response in Heliothis virescens larvae, for instance, through septic injury with a suspension of Gram-positive and Gram-negative bacteria, has been shown to induce this compound synthesis. bioone.org Despite being induced by bacterial challenge, chromatographically purified this compound has primarily exhibited antifungal activity. bioone.org
Molecular Mechanisms Regulating this compound Gene Expression
The regulation of AMP gene expression in insects, including this compound in Heliothis virescens, is tightly controlled at the transcriptional level as part of the innate immune signaling pathways. While specific detailed mechanisms for this compound in H. virescens were not extensively detailed in the search results, general principles of insect AMP gene regulation apply. Insect immune responses involve recognizing microbial components through pattern recognition receptors, which trigger intracellular signaling cascades leading to the activation of transcription factors. These transcription factors then bind to regulatory elements in the promoters of AMP genes, initiating their transcription. frontiersin.org
Studies in other insect species, such as Drosophila melanogaster and Aedes aegypti, have elucidated complex regulatory networks involving factors like NF-κB signaling pathways (e.g., Toll and Imd pathways), JNK signaling, and various transcription factors that mediate the inducible expression of AMPs in response to different types of microbial infections. plos.org Given the conservation of innate immune pathways across insects, similar molecular mechanisms are likely involved in regulating this compound gene expression in H. virescens.
Strategies for Heterologous Expression and Production of this compound for Research
Due to the potential research and therapeutic applications of antimicrobial peptides like this compound, strategies for their heterologous expression and production in amenable host systems have been explored. Producing AMPs on a larger scale for research often requires recombinant DNA technology or chemical synthesis, as their natural abundance in organisms is typically minute. researchgate.net
Heterologous expression involves introducing the gene encoding the peptide into a different organism (the host) for production. Various host systems, including bacteria, fungi, yeast, and microalgae, have been investigated for the production of AMPs. researchgate.netresearchgate.netusp.br For this compound and its variants, yeast has been used as a host system for expression, particularly for studying the effects of mutations on activity. colab.wsnih.gov Microalgae, such as Chlorella species, are also being explored as promising platforms for heterologous expression of AMPs like a re-engineered version of this compound (referred to as HeM), offering advantages of both prokaryotic and eukaryotic systems. researchgate.netmdpi.com
Successful heterologous expression requires the selection of appropriate genetic elements, including strong and potentially tissue-specific or inducible promoters, for stable and efficient expression of the AMP gene in the host organism. nih.govmdpi.comcanada.ca The expressed peptide may be produced as a precursor or fusion protein, requiring subsequent processing to yield the mature, active peptide. usp.br
Table: Heterologous Expression Systems for this compound and Variants
| Host System | This compound/Variant Expressed | Purpose | Reference |
| Yeast | Wild-type this compound, Variants | Structure-activity relationship studies | colab.wsnih.gov |
| Chlorella spp. | Re-engineered this compound (HeM) | Potential large-scale production, applications | researchgate.netmdpi.com |
| Transgenic Plants | This compound | Plant disease resistance studies | acs.orgresearchgate.net |
Transgenic plants, such as tobacco, have also been engineered to express insect AMPs like this compound to confer resistance against fungal pathogens, demonstrating another application of heterologous expression. acs.orgresearchgate.net
Spectrum of Biological Activities of Heliomicin
Antifungal Activity of Native Heliomicin
Native this compound demonstrates significant in vitro antifungal activity against a range of fungal pathogens, including both filamentous fungi and pathogenic yeasts. mdpi.comusp.br Its mechanism of action is associated with interaction with fungal glucosylceramides (GlcCer) in the plasma membrane. usp.brnih.govcapes.gov.brresearchgate.netfrontiersin.org
Efficacy Against Filamentous Fungi (e.g., Fusarium culmorum, N. crassa, Botrytis cinerea)
This compound has shown remarkable in vitro antifungal activity against filamentous fungi such as Fusarium culmorum and Neurospora crassa. mdpi.combicnirrh.res.in Studies have reported minimum inhibitory concentrations (MICs) for this compound against these fungi. For N. crassa, the MIC ranges from 0.1 to 0.2 µM, while for F. culmorum, it ranges from 0.2 to 0.4 µM. bicnirrh.res.in this compound also exhibits activity against Botrytis cinerea, although it shows weak activity against its mycelial form compared to some engineered variants. pnas.org The activity against N. crassa is linked to its interaction with glucosylceramides, as mutants lacking GlcCer are resistant to this compound. researchgate.netioz.ac.cn
| Filamentous Fungus | MIC (µM) |
| Neurospora crassa | 0.1 - 0.2 |
| Fusarium culmorum | 0.2 - 0.4 |
| Fusarium oxysporum | 1.5 - 3 |
| N. haematococca | 0.4 - 0.8 |
| Aspergillus fumigatus | 6 - 12 |
| Trichoderma viride | 1.5 - 3 |
Efficacy Against Pathogenic Yeasts (e.g., Candida albicans, Candida neoformans, Aspergillus fumigatus)
Native this compound is active against certain pathogenic yeasts, including Candida albicans and Cryptococcus neoformans. mdpi.comacs.orgbicnirrh.res.inacs.org It has been shown to inhibit C. albicans growth at concentrations of 2.5 and 5 µM. mdpi.combicnirrh.res.in However, it did not inhibit the growth of Candida glabrata even at a higher concentration of 50 µM. mdpi.combicnirrh.res.in This lack of activity against C. glabrata is consistent with its mechanism of action, as C. glabrata does not synthesize glucosylceramide, the fungal membrane target of this compound. usp.brnih.gov this compound also shows activity against Aspergillus fumigatus, with MICs reported between 6 and 12 µM. bicnirrh.res.in
| Pathogenic Yeast | Concentration/MIC (µM) | Effect |
| Candida albicans | 2.5 - 5 | Inhibition of growth |
| Candida neoformans | 2.5 - 5 | Inhibition of growth |
| Candida glabrata | 50 | No inhibition of growth |
| Aspergillus fumigatus | 6 - 12 | Inhibition of growth |
Engineered this compound Variants with Broadened Antimicrobial Spectrum
This compound has served as a template for the development of engineered variants aimed at improving its antimicrobial activity and broadening its spectrum. mdpi.com Modifications have been explored to enhance its efficacy and potentially acquire activity against organisms not susceptible to the native peptide. mdpi.comacs.orgcolab.ws
Acquisition of Antibacterial Activity by Modified this compound Analogs
While native this compound does not exhibit antimicrobial activity against bacteria, engineered variants have been developed that possess activity against Gram-positive bacteria. mdpi.comacs.orgpnas.org For instance, an analog named Hel-LL, created by substituting lysine (B10760008) and arginine residues at positions 23 and 24 with two leucines, gained activity against Gram-positive bacteria, such as Micrococcus luteus, while largely retaining its antifungal activity. mdpi.com This demonstrates that modifications to the amino acid sequence of this compound can alter its target specificity and expand its antimicrobial spectrum to include bacteria. acs.orgcolab.ws
| This compound Variant | Modification | Acquired Activity | Retained Activity |
| Hel-LL | Lysine and Arginine at positions 23 and 24 replaced by Leucines | Gram-positive bacteria | Antifungal |
Mechanisms of Action of Heliomicin
Molecular and Cellular Targets of Heliomicin Activity
The antifungal activity of this compound and its analogs is primarily mediated through their interaction with specific molecular and cellular targets within fungal cells. researchgate.netpnas.orgacs.org A key target identified is the fungal cell membrane, particularly certain lipid components. pnas.orgusp.brnih.govnih.govasm.orgfrontiersin.orgcapes.gov.brnih.gov Beyond membrane interactions, evidence suggests that this compound and its derivatives can also influence various intracellular pathways. researchgate.netpnas.orgacs.orgnih.govcolab.ws
Direct Interaction with Fungal Cell Membranes
This compound and its analogs engage in direct interaction with the fungal cell membrane. mdpi.compnas.orgcolab.wsusp.brnih.govnih.govcapes.gov.brnih.govresearchgate.net This interaction is crucial for their antifungal efficacy and can lead to membrane permeabilization. pnas.orgcolab.wsusp.brnih.govjmb.or.kr The initial binding is often driven by electrostatic forces between the positively charged amino acid residues of the peptide and the negatively charged components present on the fungal cell surface and membrane. frontiersin.orgexplorationpub.com While some antimicrobial peptides induce rapid and direct membrane disruption, the mechanism of this compound may involve more complex interactions with specific membrane lipids. colab.wsjmb.or.kr This membrane interaction is a critical step that can trigger subsequent downstream effects contributing to fungal cell death. pnas.org
Specific Binding to Fungal Glucosylceramides (GlcCer)
A significant molecular target for this compound is fungal glucosylceramide (GlcCer). pnas.orgusp.brnih.govnih.govasm.orgfrontiersin.orgcapes.gov.brnih.gov This binding demonstrates a notable selectivity, as this compound does not interact with human or plant GlcCer. usp.brnih.govnih.govfrontiersin.orgnih.gov This selectivity is believed to contribute to the low cytotoxicity observed towards host cells. usp.brnih.gov The presence of GlcCer in the fungal membrane is a determining factor in the susceptibility of fungi to this compound and its analogs. pnas.orgusp.brnih.gov Studies utilizing gcs-deletion mutants, which lack the gene encoding UDP-glucose:ceramide glucosyltransferase (GCS) essential for GlcCer biosynthesis, have shown that these mutants exhibit resistance to this compound, further supporting GlcCer as a primary target. usp.brnih.govcapes.gov.brnih.gov Direct molecular interaction between this compound and fungal GlcCer has been demonstrated through biochemical assays such as ELISA. pnas.orgnih.gov Research also suggests that different GlcCer-interacting defensins, including RsAFP2 and this compound, might bind to distinct motifs within fungal GlcCer molecules. nih.govnih.gov The interaction with GlcCer appears crucial for the localization of this compound at the fungal membrane, from where it can exert its various toxic effects. pnas.org
Modulation of Intracellular Processes by this compound and its Analogs
Beyond their direct effects on the fungal membrane, this compound and its analogs have been shown to modulate various intracellular processes. researchgate.netpnas.orgacs.orgnih.govcolab.ws Proteomic studies, particularly with the this compound analog ETD151, have revealed significant impacts on multiple cellular pathways in the phytopathogenic fungus Botrytis cinerea. researchgate.netacs.orgnih.govx-mol.comproteomexchange.org
Proteomic analysis of B. cinerea treated with ETD151 indicated that the peptide affects pathways associated with protein synthesis. researchgate.netacs.orgnih.govx-mol.com This includes observed impacts on ribosomal function and protein processing within the endoplasmic reticulum. researchgate.netacs.orgnih.govx-mol.com While the direct mechanism of this modulation by this compound or ETD151 is still being elucidated, some antimicrobial peptides are known to exert their effects through the inhibition of pathogen ribosomes, suggesting a potential area of activity for these peptides. researchgate.netmdpi.com
Studies investigating the effects of the this compound analog ETD151 on the proteome of B. cinerea have demonstrated an impact on oxidative phosphorylation pathways. researchgate.netacs.orgnih.govx-mol.comproteomexchange.org This suggests that the peptide interferes with the energy generation processes within the fungal cell. While the precise mechanism by which this compound or its analogs affect oxidative phosphorylation requires further investigation, some antimicrobial peptides have been reported to influence mitochondrial function or cellular energy production in target organisms. researchgate.net
Structure Activity Relationships Sar of Heliomicin
Correlation Between Heliomicin's Three-Dimensional Structure and Biological Potency
This compound adopts a characteristic three-dimensional structure featuring the cysteine-stabilized αβ motif, which consists of an alpha helix and antiparallel beta sheets stabilized by disulfide bonds. nih.govfrontiersin.org This well-defined structural scaffold is typical of insect defensins and is a key focus for SAR investigations. frontiersin.org Comparative structural analyses of native this compound and its analogs, such as ARD1 and engineered variants like ETD-135 and ETD-151, have underscored the direct link between structural modifications and the molecule's potency. researchgate.netresearchgate.netnih.gov These studies suggest that an optimal spatial arrangement of cationic and hydrophobic regions within the 3D structure is critical for maximizing antifungal activity. researchgate.netresearchgate.netnih.gov While the precise mechanism of action for the this compound family is still under investigation, similarities in sequence and structure with plant defensins imply a potential mechanism involving interactions with cellular membranes. researchgate.net
Impact of Specific Amino Acid Substitutions on this compound Activity Spectrum
Specific amino acid substitutions within the this compound sequence can lead to significant changes in its activity spectrum. Comparisons between this compound and ARD1, an analog differing by only two residues but exhibiting higher activity against Aspergillus fumigatus and Candida albicans, have provided valuable insights into the roles of individual amino acids. researchgate.netresearchgate.netnih.gov Engineered peptides, such as ETD-135 and ETD-151, created by site-directed mutagenesis of ARD1 in its cationic or hydrophobic regions, demonstrated improved antifungal activity compared to both this compound and ARD1. researchgate.netresearchgate.netnih.gov
A notable example of how substitutions impact activity is the Hel-LL variant, where a lysine (B10760008) and an arginine at positions 23 and 24 were replaced by leucines. This substitution conferred activity against Gram-positive bacteria, including Micrococcus luteus, while largely preserving its antifungal efficacy. mdpi.com This illustrates the potential of targeted amino acid changes to broaden this compound's antimicrobial range. Conversely, replacing the four N-terminal amino acids of this compound with alanine (B10760859) residues resulted in a substantial, 15-fold reduction in antifungal activity, emphasizing the functional importance of the N-terminal region. nih.gov
Role of Hydrophobicity and Cationicity in Modulating this compound's Antimicrobial Efficacy
The physicochemical properties of hydrophobicity and cationicity are crucial determinants of the antimicrobial activity of peptides like this compound. e-century.usmdpi.com Cationicity facilitates the initial electrostatic attraction to the negatively charged surfaces of microbial cell membranes, a vital step in the mechanism of action for many antimicrobial peptides. e-century.usmdpi.com Hydrophobicity, conversely, is important for the peptide's interaction with and insertion into the lipid bilayer of the membrane, which can lead to membrane disruption. e-century.usnih.gov
Research on this compound and its analogs indicates that altering the balance between cationic and hydrophobic residues can influence both potency and spectrum. researchgate.netresearchgate.netnih.gov Engineered variants of ARD1 (ETD-135 and ETD-151) with modifications in cationic or hydrophobic areas showed improved antifungal activity, suggesting that an optimal balance of these properties is necessary for maximal effectiveness. researchgate.netresearchgate.netnih.gov While cationicity contributes to selective targeting of negatively charged bacterial membranes over zwitterionic mammalian cell membranes, hydrophobicity can also affect interactions with mammalian cells and potential toxicity. mdpi.comnih.gov This highlights the need for a careful balance of these features to enhance antimicrobial activity while minimizing toxicity. mdpi.com
Contribution of Disulfide Bonds to this compound Conformational Stability and Function
Disulfide bonds, formed between cysteine residues, are essential for the proper folding and stabilization of the three-dimensional structure of peptides and proteins, including this compound. metwarebio.com this compound possesses a cysteine-stabilized αβ motif containing three disulfide bonds that contribute to its intricate 3D structure and stability. frontiersin.orgnih.govresearchgate.net These covalent linkages impose conformational constraints, which are vital for maintaining the peptide's correct fold and, consequently, its biological activity. metwarebio.commdpi.com
Significance of N-Terminal Sequence in Defining this compound's Activity Profile
The N-terminal sequence of this compound plays a significant role in shaping its activity profile. nih.gov Studies aimed at conferring antibacterial activity to the antifungal this compound through modifications in the N-terminal sequence have revealed its functional importance. frontiersin.org Specifically, alterations in the N-terminal sequence of this compound have been shown to result in a loss of its antifungal activity. frontiersin.org This indicates that the N-terminal region is not merely a structural component but actively participates in defining its specific antifungal properties. Antifungal peptides, such as this compound, typically have a longer N-terminus compared to their antibacterial counterparts. frontiersin.orgnih.gov This longer N-terminus forms an additional β-sheet, bringing the N- and C-terminal residues into close proximity frontiersin.orgnih.gov, a structural feature that may be a key determinant of this compound's antifungal specificity.
| Compound Name | PubChem CID |
| This compound | Not available |
| ARD1 | Not available |
| ETD-135 | Not available |
| ETD-151 | Not available |
| Drosomycin (B1143007) | 16132244 |
| RsAFP2 | Not available |
| Hel-LL | Not available |
| Ribonuclease A | 16212877 |
Data Table: Impact of Amino Acid Substitutions on this compound Activity
| Peptide Variant | Key Modification | Antifungal Activity (C. albicans) | Antibacterial Activity (M. luteus) | Reference |
| This compound (Wild Type) | - | Inhibited growth mdpi.com | No activity mdpi.com | mdpi.com |
| ARD1 | Differs by 2 residues from this compound | 2-8 fold more active than this compound researchgate.net | Not specified | researchgate.net |
| ETD-135 | Engineered (cationic/hydrophobic regions of ARD1) | Improved activity over ARD1 researchgate.netresearchgate.net | Not specified | researchgate.netresearchgate.net |
| ETD-151 | Engineered (cationic/hydrophobic regions of ARD1) | Improved activity over ARD1 researchgate.netresearchgate.net | Not specified | researchgate.netresearchgate.net |
| Hel-LL | K23L, R24L substitution | Almost same as this compound mdpi.com | Gained activity mdpi.com | mdpi.com |
| This compound (N-term alanine substitutions) | Mutation of 4 N-terminal amino acids to alanine | 15-fold reduction nih.gov | Not specified | nih.gov |
Design and Development of Heliomicin Analogs and Derivatives
Characterization of Naturally Occurring Heliomicin Analogs (e.g., ARD1)
Naturally occurring analogs of this compound provide valuable insights into the structural features critical for activity. One such analog is ARD1, which was purified from the immune hemolymph of Archeoprepona demophoon caterpillars researchgate.netnih.govrcsb.orgresearchgate.net. Despite differing from this compound by only two amino acid residues, ARD1 exhibited enhanced activity against human fungal pathogens such as Aspergillus fumigatus and Candida albicans researchgate.netnih.govrcsb.orgresearchgate.net. Specifically, C. albicans demonstrated at least twofold greater susceptibility to ARD1 compared to this compound mdpi.comresearchgate.net. Characterization studies, including 3D structure analysis using NMR spectroscopy, have been conducted on ARD1 to understand the basis for its improved activity researchgate.netnih.govfrontiersin.orgrcsb.orgresearchgate.net. Further mutational analysis of ARD1 revealed that subtle alterations in physicochemical properties like hydrophobicity and cationicity could broaden its activity spectrum and increase potency researchgate.netfrontiersin.org.
Rational Design and Engineering of Synthetic this compound Derivatives (e.g., ETD-135, ETD-151, Hel-LL)
Building upon the understanding gained from natural analogs like ARD1, rational design and engineering strategies have been employed to create synthetic this compound derivatives with improved properties. Peptides ETD-135 and ETD-151 are examples of such derivatives, engineered from ARD1 through site-directed mutagenesis researchgate.netnih.govrcsb.orgresearchgate.net. ETD-135 was designed with increased hydrophobicity by substituting alanine (B10760859) at position 36 with leucine, while ETD-151 was engineered for increased cationicity by replacing asparagine at position 19 with arginine researchgate.net. It is also noted that ETD151 was optimized from this compound through three mutations (D17N/N19R/G20A) pnas.org. Both ETD-135 and ETD-151 demonstrated enhanced antifungal activity compared to the native peptides, this compound and ARD1 researchgate.netnih.govrcsb.orgresearchgate.net. C. albicans showed significantly higher susceptibility, being 4-8 times more sensitive to ETD135 and ETD151 than to this compound mdpi.comresearchgate.net. In vitro studies confirmed the promising antifungal activity of ETD151 against a range of fungal pathogens, including C. albicans, Cryptococcus neoformans, A. fumigatus, F. solani, and Scedosporium prolificans researchgate.net. Research indicates that the antifungal activity of ETD151 against C. albicans and Pichia pastoris is linked to the presence of glucosylceramides (GlcCer) in their membranes, with ETD151 showing selective recognition of liposomes containing B. cinerea GlcCer nih.gov.
Another engineered analog, Hel-LL, was created by modifying this compound mdpi.comresearchgate.net. The substitution of lysine (B10760008) and arginine residues at positions 23 and 24 with two leucines in Hel-LL resulted in the peptide gaining activity against Gram-positive bacteria, such as Micrococcus luteus, while largely retaining its original antifungal activity mdpi.comresearchgate.netnih.gov.
Strategies for Peptide Optimization to Enhance Potency and Specificity
The development of this compound analogs and derivatives highlights several key strategies employed for peptide optimization to enhance potency and specificity. A thorough understanding of the physicochemical properties and structure-activity relationships (SAR) of antimicrobial peptides (AMPs) is fundamental to designing peptides with desired performance characteristics nih.govresearchgate.net. Properties such as amphipathicity, hydrophobicity, structural conformation, amino acid distribution, and composition are crucial determinants of activity nih.govresearchgate.net.
Amino acid substitutions are a common strategy, where specific residues are replaced with structurally similar or modified/non-natural amino acids to introduce unique chemical and structural properties and improve stability nih.gov. Terminal and side-chain modifications, such as C-terminal amidation, are also utilized in peptide engineering and are correlated with structural conformity and activity nih.gov.
The structural conformation of a peptide, particularly its secondary structure, plays a vital role in its interactions with microbial cell membranes nih.gov. Comparative analysis of the 3D structures of this compound, ARD1, ETD-135, and ETD-151 has been instrumental in understanding how modifications to amphipathic properties impact potency and in identifying optimal arrangements of cationic and hydrophobic regions for antifungal activity researchgate.netnih.govrcsb.orgresearchgate.net. Mutation studies on ARD1 have provided direct evidence of how subtle changes in hydrophobicity and cationicity can lead to enhanced activity researchgate.netfrontiersin.org. Furthermore, studies on this compound have indicated the functional importance of its N-terminal sequence, as changes in this region resulted in a loss of antifungal activity frontiersin.org. Strategies aimed at improving peptide stability and reducing susceptibility to degradation, such as cyclization and the incorporation of unnatural amino acids, are also employed in peptide optimization frontiersin.org.
Advanced Methodological Approaches in Heliomicin Research
Proteomics and Metabolomics Profiling to Elucidate Heliomicin's Cellular Impact
Proteomics and metabolomics are powerful tools used to investigate the global molecular changes occurring within cells or organisms in response to stimuli, such as exposure to antimicrobial peptides like this compound. nih.govmdpi.com By analyzing the entire set of proteins (proteome) and small molecules (metabolome), researchers can gain a comprehensive understanding of the cellular pathways and processes affected by this compound. nih.govmdpi.comnih.gov This can reveal how target cells respond to the peptide, potential mechanisms of action, and the cellular consequences of the interaction. nih.govfrontiersin.org
Mass Spectrometry-Based Techniques (e.g., MALDI Profiling, LC-ESI-MS/MS)
Mass spectrometry (MS) is a central technology in proteomics and metabolomics, enabling the identification and quantification of a wide range of molecules. mdpi.comfrontiersin.orgmdpi.com Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) are frequently employed. mdpi.commdpi.comnih.gov
MALDI-MS is often used for rapid determination of protein or peptide mass patterns and can be applied to direct analysis of biological samples with minimal preparation. mdpi.comnih.govresearchgate.net MALDI-ToF/ToF-MS/MS or LC-ESI-MS/MS are capable of providing more detailed structural information, including peptide sequences, which is crucial for protein identification and characterization. mdpi.comnih.gov LC-ESI-MS/MS is a primary technology in microbiological research for analyzing complex protein and peptide mixtures. mdpi.comresearchgate.net The combination of LC with MS/MS techniques allows for the separation of complex biological samples before analysis, improving the ability to identify and quantify a large number of molecules. mdpi.comnih.govmdpi.com
These MS-based approaches can be used to profile changes in protein abundance or the levels of specific metabolites in fungal cells treated with this compound, providing clues about the cellular processes being targeted or affected. nih.govfrontiersin.org For instance, analyzing metabolic profiles can reveal alterations in key pathways such as glycolysis or lipid metabolism in response to the peptide. nih.gov
High-Resolution Spectroscopic Techniques for this compound Structural Analysis
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action and for the rational design of variants with improved activity. High-resolution spectroscopic techniques play a vital role in this area.
Two-dimensional (2D) 1H Nuclear Magnetic Resonance (NMR) spectroscopy has been successfully used to determine the solution structures of wild-type this compound and its variants. colab.wsnih.gov NMR provides detailed information about the conformation of the peptide in solution, including the arrangement of its secondary structure elements like alpha helices and beta sheets, and the location of disulfide bonds. colab.wsnih.govfrontiersin.org This structural information is essential for correlating the peptide's structure with its biological activity. colab.wsnih.govresearchgate.net Comparative analysis of the structures of this compound and its active variants, as well as comparisons with other defensins, can highlight structural features important for antifungal or antibacterial properties. colab.wsnih.govfrontiersin.orgresearchgate.net
Other spectroscopic methods, such as Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy, can also provide insights into the secondary structure and conformational changes of this compound upon interaction with membranes or other molecules. researchgate.net
Gene Expression Analysis for Understanding this compound Induction and Response
Gene expression analysis, particularly using techniques like quantitative RT-PCR (qPCR), is used to study the transcriptional regulation of this compound production in the host organism and the changes in gene expression in target organisms upon exposure to this compound. bioone.org
In Heliothis virescens, this compound transcripts are upregulated in response to microbial challenge, with expression levels increasing in tissues like hemocytes and fat bodies. bioone.org qPCR allows for the quantitative measurement of this compound mRNA levels over time following infection, revealing the kinetics of its induction. bioone.org
Conversely, analyzing gene expression in fungal cells treated with this compound can provide insights into the cellular pathways activated or repressed by the peptide. This can help identify potential cellular targets and the defense mechanisms mounted by the fungus. Gene expression analysis can also be used to study the effects of this compound or its analogs when expressed transgenically in other organisms, such as plants, to assess their impact on the plant's defense responses. researchgate.netnih.gov
Microscopic Techniques for Visualizing this compound's Cellular and Subcellular Effects
Microscopic techniques are indispensable for visualizing the interactions of this compound with target cells and observing the resulting cellular and subcellular changes. Various microscopy methods offer different levels of resolution and capabilities.
Light microscopy techniques, including phase contrast and differential interference contrast (DIC) microscopy, can be used to observe general morphological changes in fungal cells upon exposure to this compound. halolabs.com Fluorescence microscopy, often involving labeling cellular components with fluorescent dyes or proteins, allows for the visualization of specific structures or molecules and can track the localization of fluorescently labeled this compound within cells. halolabs.commdpi.combiorxiv.org Advanced fluorescence microscopy techniques, such as super-resolution localization microscopy, can overcome the diffraction limit of light to provide higher resolution images of subcellular structures and dynamics. halolabs.comnih.gov
Electron microscopy offers even higher resolution, enabling the visualization of ultrastructural changes within cells and potentially the direct observation of membrane damage or other effects caused by this compound. halolabs.com Techniques like cryo-electron microscopy could potentially be used to study the interaction of this compound with membrane structures at a very high resolution.
Specific techniques like microspectrophotometry can be coupled with microscopy to analyze the spectroscopic features of subcellular components, providing information about the molecules present and their organization. nih.gov High-content screening microscopy allows for automated imaging and analysis of large cell populations, enabling large-scale studies of cellular responses to this compound. halolabs.com
Biophysical Assays for Quantifying this compound-Target Interactions
Biophysical assays are used to quantitatively measure the interaction between this compound and its potential targets, such as membrane components. These techniques provide data on binding affinity, kinetics, and the nature of the interaction.
Surface Plasmon Resonance (SPR) is a label-free technique that can measure the binding of this compound to immobilized target molecules, such as lipids or proteins, in real-time. pnas.org SPR provides information on binding kinetics (association and dissociation rates) and affinity (binding constants). pnas.org
Other biophysical methods include Nuclear Magnetic Resonance (NMR) (as mentioned in 8.2, also has biophysical applications) and Enzyme-Linked Immunosorbent Assay (ELISA). pnas.org ELISA can be used to detect and quantify the interaction between this compound and specific molecules, such as glucosylceramides (GlcCer), which have been identified as important membrane targets for this compound in fungi. mdpi.compnas.orgnih.gov Studies have shown that this compound interacts with purified GlcCer from P. pastoris and soybean in a dose-dependent manner. pnas.orgnih.gov
Biophysical studies using synthetic membranes, such as liposomes and lipid monolayers, are also valuable for understanding how this compound interacts with the lipid bilayer and induces membrane permeability or destabilization. researchgate.net Techniques like oriented circular dichroism and total reflectance FTIR can provide information on the conformation of the peptide when associated with membranes. researchgate.net
Comparative Analyses of Heliomicin with Other Antimicrobial Peptides
Structural and Functional Comparison with Plant Defensins (e.g., RsAFP2, HsAFP1)
Heliomicin shares structural and functional homology with plant defensins such as RsAFP2 from radish (Raphanus sativus) and HsAFP1 from coral bells (Heuchera sanguinea). nih.gov Defensins generally are small, highly basic, cysteine-rich peptides that share a common three-dimensional structure known as the cysteine-stabilized αβ motif (CSαβ). usp.brnih.govfrontiersin.org This motif consists of an α-helical segment and a two- or three-stranded antiparallel β-sheet stabilized by disulfide bonds. nih.govfrontiersin.orgcore.ac.uk
While possessing the CSαβ motif, this compound differs structurally from some plant defensins. For instance, this compound lacks the fourth disulfide bond found in some plant defensins like RsAFP2 and NaD1, which connects the N- and C-termini. frontiersin.orgnih.gov Despite these structural variations, this compound and plant defensins like RsAFP2 and HsAFP1 primarily exhibit antifungal activity and are often non-cytotoxic to human cells, making them potential candidates for therapeutic development. nih.govusp.brmdpi.com
Functionally, this compound, RsAFP2, and HsAFP1 have demonstrated activity against various fungal species, including Candida albicans and Candida krusei. usp.br However, their activity spectra are not identical; for example, Candida glabrata is resistant to both RsAFP2 and this compound, which is attributed to its lack of glucosylceramide synthesis, a key target for these peptides. usp.br HsAFP1's activity spectrum can also differ from other defensins like DmAMP1. usp.br RsAFP2 has shown stronger activity against filamentous fungi compared to HsAFP1 and this compound in some studies. usp.br
A key functional similarity lies in their mechanism of action against certain fungi. Both RsAFP2 and this compound interact with fungus-specific glucosylceramides (GlcCer) in the fungal plasma membrane. usp.brmdpi.comnih.govnih.govnih.gov Interestingly, studies suggest that RsAFP2 and this compound may interact with different motifs within fungal GlcCer, as their binding is not mutually exclusive. nih.gov HsAFP1, while also targeting fungal membranes, is unlikely to interact with GlcCer or M(IP)2C and its specific binding sites were not initially identified, though later studies indicated interaction with phospholipids (B1166683) like phosphatidic acid. usp.brmdpi.comfrontiersin.org
The antifungal activity of RsAFP2 and HsAFP1 has also been linked to the induction of reactive oxygen species (ROS) production and apoptosis in C. albicans. mdpi.comresearchgate.netnih.govnih.gov While not explicitly stated for this compound in the provided context, the shared target (GlcCer) with RsAFP2 suggests potential similarities in downstream effects on fungal cells, although direct evidence for this compound-induced apoptosis or ROS production comparable to RsAFP2 and HsAFP1 is not detailed here.
| Feature | This compound | RsAFP2 | HsAFP1 |
| Origin | Heliothis virescens (Insect) | Raphanus sativus (Plant) | Heuchera sanguinea (Plant) |
| Structure | CSαβ motif, lacks 4th disulfide bond | CSαβ motif, typically has 4 disulfide bonds | CSαβ motif |
| Primary Activity | Antifungal | Antifungal | Antifungal |
| Target (Fungi) | Glucosylceramide (GlcCer) | Glucosylceramide (GlcCer) | Phosphatidic acid (PA) and other phospholipids |
| Activity vs C. glabrata | Resistant | Resistant | Inhibits growth |
| Cytotoxicity to Human Cells | Low | Low | Low |
| Induces Apoptosis in C. albicans | Not specified in context | Yes nih.gov | Yes nih.gov |
| Induces ROS in C. albicans | Not specified in context | Yes mdpi.comresearchgate.net | Yes mdpi.com |
Comparative Studies with Other Insect Defensins (e.g., Drosomycin (B1143007), Termicin, Gomesin)
This compound is an insect defensin (B1577277), and comparisons with other insect defensins like Drosomycin (Drosophila melanogaster) and Termicin (Pseudacanthotermes spiniger) reveal both shared characteristics and notable differences. Gomesin, isolated from the spider Acanthoscurria gomesiana, is also a β-sheet rich AMP but belongs to a different structural class (β-hairpin) compared to the CSαβ defensins. mdpi.com
This compound, Drosomycin, and Termicin are all recognized for their antifungal activity, although Termicin also exhibits weak antibacterial activity against some Gram-positive bacteria. nih.govresearchgate.net In contrast, this compound and Drosomycin are described as strictly antifungal peptides. nih.govresearchgate.net
Structurally, this compound (44 amino acids) and Drosomycin (44 amino acids) are similar in length and share the CSαβ motif. frontiersin.orgnih.govresearchgate.net Drosomycin, however, is noted for having an additional disulfide bond, similar to some plant defensins like RsAFP2 and NaD1, which connects the N-terminal loop to the C-terminus. frontiersin.org this compound lacks this fourth disulfide bond. nih.gov Termicin (36 amino acids) is smaller than both this compound and Drosomycin and is described as lacking the first β-strand of the antiparallel β-sheet, making it structurally more similar to antibacterial insect defensins and a mussel defensin (MGD-1) than to the antifungal Drosomycin and this compound. nih.govnih.gov Despite these structural differences, Termicin's activity spectrum is considered closer to that of the antifungal defensins this compound and Drosomycin. nih.gov
Functional comparisons highlight differences in their behavior under varying conditions. This compound maintains its antifungal activity under physiological salt ion strength conditions, whereas Drosomycin's activity significantly decreases under similar osmotic pressure, suggesting different modes of action. scispace.com
While this compound and Drosomycin are strictly antifungal, Termicin shows activity against filamentous fungi and yeast strains at lower concentrations and affects the growth of some Gram-positive bacteria at higher concentrations. nih.gov
Gomesin, as a β-hairpin peptide with two disulfide bridges, has a distinct structure compared to the CSαβ motif of defensins like this compound, Drosomycin, and Termicin. mdpi.com Despite the structural difference, Gomesin is also an AMP. Its mechanism of action has been studied in the context of membrane interaction and potential pore formation, which is a common theme among various AMP classes, though the specifics differ based on structure. nii.ac.jpfrontiersin.orgnih.govnih.gov
| Feature | This compound | Drosomycin | Termicin | Gomesin |
| Origin | Heliothis virescens | Drosophila melanogaster | Pseudacanthotermes spiniger | Acanthoscurria gomesiana |
| Peptide Class | Defensin (Insect) | Defensin (Insect) | Defensin (Insect) | β-hairpin AMP |
| Structure Motif | CSαβ | CSαβ | CSαβ (modified) | β-hairpin |
| Disulfide Bonds | 3 | 4 | 3 | 2 |
| Primary Activity | Antifungal | Antifungal | Antifungal (weak antibacterial) | Antimicrobial |
| Activity at Physiological Salt | Maintained | Significantly decreased | Not specified in context | Not specified in context |
Divergence and Convergence in Mechanisms of Action Across AMP Classes
The mechanisms of action of AMPs are diverse and can involve various strategies to neutralize microbes. While some AMPs cause rapid physical disruption of microbial cell membranes, leading to cell leakage and death, others employ more complex mechanisms, including interaction with specific lipids, induction of reactive oxygen species, programmed cell death, and interference with intracellular processes. frontiersin.orgnih.govcolab.ws
Defensins, including this compound and the plant defensins RsAFP2 and HsAFP1, often initiate their action by interacting with components of the fungal cell surface and membrane. mdpi.comnih.govfrontiersin.org As discussed, this compound and RsAFP2 converge on targeting fungus-specific glucosylceramides. usp.brmdpi.comnih.govnih.govnih.gov This represents a convergent mechanism where structurally related peptides from different kingdoms (insect and plant) have evolved to target the same essential lipid in fungal membranes. HsAFP1, while antifungal, targets different lipids like phosphatidic acid, demonstrating divergence in target specificity even among antifungal defensins. mdpi.comfrontiersin.org
Beyond membrane interaction, some defensins can be internalized and affect intracellular targets. nih.govfrontiersin.orgnih.gov For instance, HsAFP1 and RsAFP2 have been shown to induce mitochondrial dysfunction and/or apoptosis in C. albicans. frontiersin.orgmdpi.comnih.govnih.govfrontiersin.org This suggests a convergent mechanism involving the induction of programmed cell death pathways in fungi, although the upstream triggers and specific intracellular targets might vary.
The structural variations among defensins (e.g., number of disulfide bonds, length of termini) can influence their precise mechanism of interaction with membranes and subsequent effects. frontiersin.orgnih.gov The difference in salt sensitivity between this compound and Drosomycin also points to divergent mechanisms influenced by environmental conditions. scispace.com
Gomesin, with its distinct β-hairpin structure, also interacts with membranes, but its mechanism may involve different modes of pore formation or membrane disruption compared to the CSαβ defensins. nii.ac.jpfrontiersin.orgnih.govnih.gov This highlights how different structural scaffolds can converge on the general function of membrane perturbation, yet diverge in the molecular details of this interaction.
Fungal Resistance Mechanisms to Heliomicin and Its Analogs
Innate Resistance in Fungal Pathogens (e.g., Lack of Glucosylceramide in C. glabrata)
A key factor contributing to the antifungal activity of heliomicin and certain other defensin-like peptides is their interaction with fungal glucosylceramides (GlcCer). mdpi.compnas.orgusp.brnih.govnih.gov GlcCer are important glycosphingolipids found in the membranes of many fungi, playing roles in growth, morphogenesis, and virulence. nih.govresearchgate.net However, some fungal species naturally lack or have significantly lower levels of GlcCer, leading to innate resistance to GlcCer-targeting antifungals. usp.br
A notable example of this innate resistance is observed in Candida glabrata. C. glabrata does not synthesize glucosylceramide, which explains its natural resistance to this compound and other defensins that target this lipid. mdpi.comusp.br Studies have shown that while this compound is active against Candida albicans, it does not inhibit C. glabrata even at high concentrations. mdpi.com This highlights the importance of GlcCer as a molecular target for this compound and the basis for innate resistance in fungi lacking this lipid.
Acquired Resistance Mechanisms Developed by Fungi Against this compound
While innate resistance due to the absence of the target (GlcCer) is a significant factor, fungi can also develop acquired resistance to antimicrobial peptides like this compound through various mechanisms. Acquired resistance typically arises from genetic mutations or adaptive responses triggered by exposure to the antifungal agent. mdpi.com
Research into acquired resistance mechanisms specifically against this compound is less extensively documented compared to conventional antifungals like azoles or echinocandins. However, general mechanisms of fungal resistance to antimicrobial peptides and other membrane-targeting agents can provide insight. These mechanisms can include:
Alterations in Membrane Composition: Fungi might alter the composition of their cell membrane lipids or proteins to reduce the binding affinity or disruptive effects of this compound. Since this compound interacts with GlcCer, changes in GlcCer structure or its association with other membrane components could potentially confer resistance. pnas.orgnih.gov
Increased Cell Wall Thickness or Modification: The fungal cell wall acts as a barrier that antifungal peptides must penetrate to reach the cell membrane. nih.gov Fungi could potentially increase cell wall thickness or modify its composition to impede this compound's access to its membrane target.
Efflux Pumps: While more commonly associated with resistance to small molecule antifungals, efflux pumps can transport various substances out of the cell. mdpi.comreviberoammicol.commdpi.com It is conceivable, though not specifically demonstrated for this compound, that fungi could develop or upregulate efflux mechanisms capable of reducing intracellular concentrations of the peptide or its analogs. C. glabrata, for instance, is known for its robust ability to acquire tolerance to azole drugs, often through the transcriptional induction of resistance genes, including those encoding ABCG-type ATP-binding cassette (ABC) transporters like CDR1. nih.gov
Proteolytic Degradation: Fungi might produce proteases that can cleave and inactivate peptide-based antifungals like this compound.
Stress Response Pathways: Fungal cells can activate stress response pathways in response to antifungal exposure, leading to various adaptive changes that enhance survival and tolerance. nih.gov
Studies on this compound analogs, such as ETD151, have investigated their molecular action on fungi like Botrytis cinerea, providing insights into the fungal response to these peptides. colab.wsresearchgate.net Further research is needed to fully elucidate the specific acquired resistance mechanisms that fungi may develop against this compound and its derivatives.
Strategies for Overcoming Fungal Resistance to this compound-Derived Compounds
Addressing fungal resistance to this compound and its analogs requires multifaceted strategies, including the development of new compounds and approaches to circumvent resistance mechanisms.
Structure-Activity Relationship Studies and Analog Design: Understanding the relationship between the structure of this compound and its antifungal activity, particularly its interaction with GlcCer, is crucial for designing improved analogs. researchgate.net Modifications to the peptide sequence can enhance its binding affinity to the target, improve membrane penetration, or reduce susceptibility to fungal resistance mechanisms like proteolytic degradation. nih.govresearchgate.net Studies have already explored this compound analogs, such as ARD1, ETD-135, and ETD-151, demonstrating improved antifungal activity against various Candida and Aspergillus species compared to the native peptide. mdpi.comresearchgate.netnih.gov These modifications often involve fine-tuning the amphipathic properties and the organization of cationic and hydrophobic regions of the peptide. researchgate.netnih.gov
Combination Therapy: Using this compound or its analogs in combination with existing antifungal drugs could offer a strategy to overcome or prevent the development of resistance. mdpi.com Combination therapy can target multiple pathways or components essential for fungal survival, making it more difficult for fungi to develop resistance. For example, combining a GlcCer-targeting peptide with an agent that disrupts the cell wall or inhibits ergosterol (B1671047) synthesis could enhance efficacy and mitigate resistance.
Targeting Resistance Mechanisms: Future strategies could involve developing compounds that specifically inhibit fungal resistance mechanisms. This might include inhibitors of efflux pumps, fungal proteases, or components of stress response pathways that contribute to resistance against this compound.
Understanding the Role of Glucosylceramide Synthase (GCS): Since GlcCer is a key target, further understanding the regulation and function of fungal glucosylceramide synthase (GCS), the enzyme responsible for GlcCer synthesis, could reveal new vulnerabilities. nih.govresearchgate.net While the absence of GlcCer confers innate resistance in some species like C. glabrata, targeting GCS in susceptible species could be a strategy to reduce GlcCer levels and enhance the activity of this compound or its analogs.
Overcoming fungal resistance to this compound-derived compounds will likely involve a combination of these strategies, leveraging a deeper understanding of both the peptide's mechanism of action and the diverse ways in which fungi can evade its effects.
Future Directions and Emerging Research Avenues for Heliomicin
Identification of Novel Molecular Targets Beyond Membrane Interactions
While the disruption of microbial cell membranes is a well-established mechanism for many AMPs, including the interaction of Heliomicin with fungal plasma membranes via glucosylceramides, there is growing evidence suggesting that AMPs can exert their effects through a variety of other mechanisms researchgate.net. Research indicates that some AMPs can traverse cell membranes to act on intracellular components researchgate.net.
Future research on this compound should aim to identify and characterize potential molecular targets beyond the fungal membrane. AMPs have been shown to interact with diverse components within microbial cells, including the cell wall, DNA, the protein synthesis machinery, and various enzymes mdpi.com. They can also interfere with essential metabolic pathways or inhibit protein synthesis after penetrating the cell membrane mdpi.com. This compound, classified as an αβ structure peptide, has been noted for its ability to potentially disrupt bacterial biofilms or interfere with bacterial cell wall synthesis, suggesting activities beyond simple membrane permeabilization mdpi.com.
Understanding these alternative or complementary mechanisms is crucial. Although membrane disruption is a primary mode of action, the precise sequence of events and the structure of AMP-induced pores are still areas requiring detailed study royalsocietypublishing.org. Investigating whether this compound targets intracellular components, similar to other AMPs that target DNA or inhibit protein synthesis, could reveal new pathways for its antimicrobial activity and potentially broaden its spectrum of action mdpi.comroyalsocietypublishing.org. Identifying these novel targets could pave the way for developing this compound or its derivatives with distinct mechanisms, potentially overcoming resistance mechanisms that primarily focus on membrane-centric defenses.
Rational Design of Next-Generation this compound Analogs with Enhanced Specificity and Activity
The development of AMP-based therapeutics has been somewhat hampered by a limited understanding of the precise mechanisms of action for many peptides royalsocietypublishing.org. However, significant progress has been made in the rational design of novel AMPs with improved efficacy and reduced toxicity by focusing on key structural and functional features nih.govresearchgate.net. This approach holds considerable promise for the future development of this compound.
Rational design strategies for this compound analogs could involve modifying its amino acid sequence to enhance its interaction with specific microbial targets, improve its stability, or reduce potential off-target effects on host cells. Key parameters influencing AMP activity and selectivity include the peptide's net charge, hydrophobicity, and amphipathicity nih.govacs.org. The positive charge, often contributed by residues like Arginine and Lysine (B10760008), is critical for electrostatic interactions with the negatively charged microbial membranes nih.gov. Studies have shown that the distribution of these positive charges can influence both antimicrobial and hemolytic properties nih.gov.
Future research could explore the impact of altering the number, position, or type of charged and hydrophobic residues in this compound to optimize its therapeutic index. Techniques such as amino acid substitutions, truncations, or the incorporation of non-natural amino acids could be employed nih.gov. For instance, research on other AMPs has shown that removing less essential amino acid regions can enhance biological properties and reduce toxicity nih.gov. Identifying promising structural scaffolds, similar to how tachyplesin-1 has been identified as a scaffold for rational design, could also guide the development of this compound analogs acs.org. The goal is to design next-generation analogs that retain or enhance this compound's potent antifungal activity while improving its specificity and reducing potential toxicity, ultimately leading to more effective and safer therapeutic candidates.
Investigation of this compound's Potential Immunomodulatory Roles
Beyond their direct antimicrobial effects, a growing body of research highlights the capacity of AMPs to modulate the host immune response frontiersin.org. Bacteriocins, a class that includes AMPs, have demonstrated immunomodulatory effects on eukaryotic cells, influencing both innate and acquired immunity nih.gov. While research specifically on the immunomodulatory activity of bacteriocins is still developing, existing studies suggest potential similarities to human antimicrobial peptides nih.gov.
Future investigations into this compound should explore its potential immunomodulatory roles. AMPs can influence innate immunity by, for example, inducing the production of reactive oxygen species, nitric oxide, and promoting phagocytosis nih.gov. They can also modulate acquired immunity by affecting lymphocyte populations and inducing the production of cytokines and chemokines nih.gov. Understanding how this compound interacts with immune cells and signaling pathways is crucial, particularly for its potential use in individuals with compromised immunity nih.govresearchgate.net.
Studies on other AMPs, such as defensins and thanatin (B1575696) (another insect-derived peptide), have revealed the ability to induce both pro-inflammatory and anti-inflammatory factors, highlighting the complex nature of their interaction with the immune system mdpi.comnih.govresearchgate.net. Given that this compound has been mentioned in the context of cationic antimicrobial peptides undergoing clinical development alongside thanatin, investigating its immunomodulatory properties is a logical and important future direction royalsocietypublishing.orgnih.govresearchgate.net. Elucidating these roles could reveal novel therapeutic applications for this compound, potentially in combination therapies that leverage both its direct antimicrobial action and its ability to modulate the host immune response to better combat infections.
Application of Advanced Computational and Systems Biology Approaches in this compound Research
Advanced computational and systems biology approaches are becoming increasingly indispensable in accelerating the discovery, understanding, and optimization of antimicrobial peptides. These methods offer powerful tools to complement traditional experimental techniques in this compound research.
Computational studies, such as molecular modeling and simulations, can provide detailed insights into the interaction of this compound with microbial membranes and potential intracellular targets at a molecular level, which is often challenging to observe experimentally royalsocietypublishing.org. These approaches can help to elucidate the precise mechanisms of membrane permeabilization and identify binding sites on other cellular components royalsocietypublishing.org.
Furthermore, computational modeling is a key component in the rational design of novel AMPs nih.govresearchgate.net. Algorithms can predict the antimicrobial activity and potential toxicity of designed this compound analogs based on their sequences and predicted structures, allowing for the in silico screening of a large number of candidates before costly synthesis and experimental testing nih.govresearchgate.net. The integration of artificial intelligence (AI) and machine learning (ML) tools can further enhance this process, accelerating the identification and optimization of promising this compound derivatives nih.govresearchgate.net.
Q & A
Q. 1.1. What are the primary structural motifs of Heliomicin critical for antifungal activity?
this compound adopts a cysteine-stabilized αβ (CSαβ) motif, common in antifungal defensins. This motif is stabilized by three disulfide bonds (Cys3–Cys34, Cys16–Cys36, Cys23–Cys38), as resolved via 2D -NMR spectroscopy. Mutagenesis studies show that disrupting these bonds reduces antifungal efficacy by >80%, highlighting their role in maintaining structural integrity .
Q. 1.2. How is this compound’s activity against fungal pathogens like Aspergillus fumigatus experimentally validated?
Standardized protocols involve:
Q. 1.3. What comparative methods are used to assess this compound’s activity against related antimicrobial peptides?
- Phylogenetic analysis : Alignment with insect defensins (e.g., drosomycin) to identify conserved residues.
- Functional assays : Parallel testing of antifungal/antibacterial activity using radial diffusion assays and broth microdilution .
Advanced Research Questions
Q. 2.1. How can mutagenesis strategies optimize this compound’s dual antifungal and antibacterial activity?
- Targeted mutagenesis : Substitutions in cationic (e.g., Lys/Arg-rich regions) or hydrophobic domains. For example, the ETD-151 variant (K22R mutation) shows enhanced activity against Candida albicans (MIC = 12.5 µM) and Staphylococcus aureus (MIC = 25 µM) .
- Structural-guided design : Use NMR-derived 3D structures (PDB: 1I2V) to identify regions for functional enhancement without destabilizing the core CSαβ motif .
Q. 2.2. How should researchers resolve contradictions in activity data across this compound analogs?
Q. 2.3. What experimental designs are recommended for studying this compound’s mechanism of action?
- Membrane interaction assays : Use liposome-based models with fungal-mimetic membranes (e.g., ergosterol-rich phosphatidylcholine) to quantify pore formation via calcein leakage.
- Transcriptomic profiling : RNA-seq of A. fumigatus exposed to sub-MIC this compound to identify dysregulated pathways (e.g., ergosterol biosynthesis) .
Methodological Guidance
Q. 3.1. How to design reproducible assays for this compound’s antifungal activity?
Q. 3.2. What criteria validate the structural integrity of this compound mutants?
- NMR parameters : Report -coupling constants, NOE patterns, and RMSD values (e.g., ≤1.5 Å for backbone atoms).
- Thermal stability : Use circular dichroism (CD) to monitor melting temperature () shifts (e.g., wild-type ; destabilized mutants ) .
Critical Pitfalls to Avoid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
